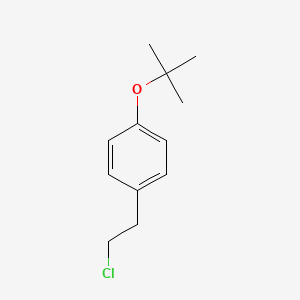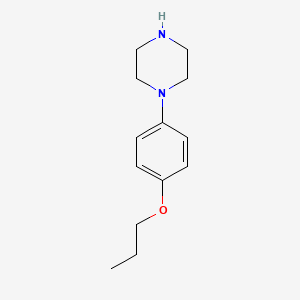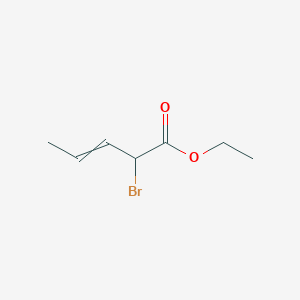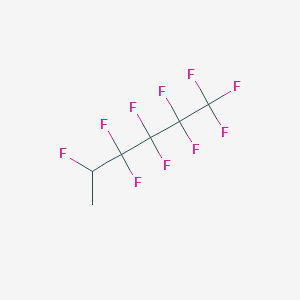![molecular formula C42H23Cl3F18OP2Re B12558196 Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium CAS No. 143123-91-5](/img/structure/B12558196.png)
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium is a complex organometallic compound It features a rhenium center coordinated with multiple chloro and trifluoromethyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhenium precursors with chloro and trifluoromethyl-substituted phenylphosphine ligands. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the rhenium center.
Substitution: Ligand substitution reactions are common, where one or more of the phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various phosphine ligands or halides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-phosphine complexes.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of rhenium.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The rhenium center can interact with various substrates through its coordination sites, facilitating reactions such as catalysis. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **Chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
- Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl-substituted phenyl groups coordinated to a rhenium center. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in catalysis and materials science.
Properties
CAS No. |
143123-91-5 |
|---|---|
Molecular Formula |
C42H23Cl3F18OP2Re |
Molecular Weight |
1240.1 g/mol |
IUPAC Name |
chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-λ5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-λ5-phosphane;rhenium |
InChI |
InChI=1S/C42H23Cl3F18OP2.Re/c43-35-23-29(42(61,62)63)11-22-36(35)66(45,33-18-7-27(8-19-33)40(55,56)57,34-20-9-28(10-21-34)41(58,59)60)64-65(44,30-12-1-24(2-13-30)37(46,47)48,31-14-3-25(4-15-31)38(49,50)51)32-16-5-26(6-17-32)39(52,53)54;/h1-23H; |
InChI Key |
ILTUVGCWBBJPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(OP(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)(C6=C(C=C(C=C6)C(F)(F)F)Cl)Cl)Cl.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)





![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
